
Plecanatide
説明
Plecanatide is a synthetic 16-amino acid peptide analog of uroguanylin, a natural hormone that activates guanylate cyclase-C (GC-C) receptors in the gastrointestinal (GI) tract. Approved by the FDA in 2017, it is indicated for chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C) . This compound mimics uroguanylin's action by binding to GC-C receptors, increasing cyclic guanosine monophosphate (cGMP) levels, which enhances fluid secretion and accelerates intestinal transit . Its minimal systemic absorption (<0.01%) limits off-target effects, making it a well-tolerated option for GI disorders .
準備方法
プレカナチドは、固相ペプチド合成(SPPS)を使用して合成されます。このプロセスには、固体樹脂支持体上の特定の配列でアミノ酸をカップリングすることが含まれます。 合成は通常、アミノ酸のアミノ基を保護するためにFmoc(9-フルオレニルメチルオキシカルボニル)化学を使用します 。ペプチド鎖は段階的に組み立てられ、最終生成物は樹脂から切断され、高速液体クロマトグラフィー(HPLC)を使用して精製されます。 工業的生産方法には、大規模SPPSと、高純度と収率を確保するための高度な精製技術が含まれる場合があります .
化学反応解析
プレカナチドは、酸化や還元など、さまざまな化学反応を起こします。システイン残基間のジスルフィド結合の形成は、その合成における重要なステップです。 これらの反応で使用される一般的な試薬には、ジスルフィド結合形成のためのヨウ素や空気酸化などの酸化剤が含まれます 。 これらの反応から生成される主な生成物は、正しく折り畳まれた生物学的に活性なペプチドです .
科学研究への応用
プレカナチドは、特に医学と生物学の分野で、いくつかの科学研究への応用があります。 グアニル酸シクラーゼ-Cアゴニストとしての役割により、消化管の運動性と体液調節を研究するために使用されます 。 さらに、プレカナチドは、他の消化器疾患および炎症性疾患における潜在的な治療効果について調査されています 。 イオン輸送と体液分泌を調節する能力により、消化管生理学と薬理学の研究にとって貴重なツールとなっています .
化学反応の分析
Structural Composition and Key Functional Groups
Plecanatide has the sequence:
Asn-Asp-Glu-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu
Key features include:
pH-Dependent Conformational Changes
This compound’s activity is modulated by gastrointestinal pH due to its structural similarity to uroguanylin:
-
Proximal Intestine (pH 5–6):
-
Distal Intestine (pH 7–8):
Metabolic Degradation Pathways
This compound undergoes enzymatic hydrolysis in the gastrointestinal tract:
-
Key Data:
Stability Under Physiological Conditions
Synthetic Considerations
This compound is synthesized via solid-phase peptide synthesis (SPPS) with critical steps:
-
Disulfide Bond Formation:
-
Purification:
Drug-Drug Interactions
-
No interactions with cytochrome P450 enzymes (CYP2C9, CYP3A4) or transporters (P-gp, BCRP) due to negligible absorption .
-
Food Effects: No clinically significant impact on bioavailability .
This compound’s chemical reactivity is defined by its pH-sensitive conformation, enzymatic degradation, and disulfide-dependent stability. Its design ensures localized action in the proximal intestine with minimal systemic exposure, making it a targeted therapy for chronic constipation and IBS-C.
科学的研究の応用
Chronic Idiopathic Constipation (CIC)
Plecanatide is approved for the treatment of adults with CIC. Clinical trials have demonstrated its efficacy in increasing the frequency of complete spontaneous bowel movements (CSBMs) and improving overall gastrointestinal symptoms. A pivotal study involving 1,346 patients showed that both 3 mg and 6 mg doses of this compound significantly increased the percentage of durable overall CSBM responders compared to placebo (21.0% and 19.5% vs. 10.2%, respectively; p < 0.001) over a 12-week period .
Irritable Bowel Syndrome with Constipation (IBS-C)
In patients with IBS-C, this compound has shown significant improvements in abdominal pain and constipation symptoms. In two phase III trials involving 2,189 participants, this compound at doses of 3 mg and 6 mg resulted in higher overall responder rates compared to placebo (30.2% and 29.5% vs. 17.8%, respectively; p < 0.001) . Improvements were noted as early as week one and sustained throughout the treatment duration.
Safety Profile
The safety profile of this compound has been well-documented across multiple studies. The most common adverse event reported was diarrhea, occurring in approximately 4% of patients treated with this compound compared to only 1% in the placebo group . Importantly, discontinuation rates due to adverse events were low, indicating good tolerability among patients.
Mechanistic Insights from Preclinical Studies
Recent preclinical studies have provided insights into additional mechanisms by which this compound may exert its effects:
- Visceral Hypersensitivity : Research indicates that this compound can attenuate visceral hypersensitivity through activation of guanylate cyclase-C receptors, which may protect against increased intestinal permeability caused by inflammatory stimuli .
- Epithelial Barrier Integrity : Studies have shown that this compound helps maintain tight junction integrity in intestinal epithelial cells, suggesting potential benefits in conditions characterized by compromised gut barrier function .
Summary Table: Efficacy and Safety Data
Study Type | Condition | Dose (mg) | % Overall Responders | Common Adverse Events | Discontinuation Rate |
---|---|---|---|---|---|
Phase III Trial | Chronic Idiopathic Constipation | 3 | 21.0% | Diarrhea (4.3%) | Low |
Phase III Trial | Chronic Idiopathic Constipation | 6 | 19.5% | Diarrhea (4.0%) | Low |
Phase III Trial | Irritable Bowel Syndrome with Constipation | 3 | 30.2% | Diarrhea (4.3%) | Low |
Phase III Trial | Irritable Bowel Syndrome with Constipation | 6 | 29.5% | Diarrhea (4.0%) | Low |
作用機序
類似化合物との比較
Structural and Mechanistic Differences
Plecanatide vs. Uroguanylin
- Structural Modification: this compound differs from uroguanylin by a single amino acid substitution: aspartic acid (D) at position 3 is replaced with glutamic acid (E) (Figure 1, ). This enhances resistance to proteolytic degradation while retaining GC-C receptor affinity .
- Mechanism : Both compounds activate GC-C, but this compound’s structural stability allows sustained cGMP production, improving clinical efficacy in CIC and IBS-C .
This compound vs. Dolcanatide
- Structural Modification : Dolcanatide replaces the N-terminal L-asparagine (N) and C-terminal L-leucine (L) in this compound with their D-stereoisomers, further enhancing enzymatic stability .
- Mechanistic Impact : In murine colitis models, both compounds reduced inflammation and myeloperoxidase activity, but dolcanatide’s extended stability may offer prolonged therapeutic effects .
This compound vs. Linaclotide
- Structural Class: Linaclotide, a 14-amino acid peptide, is another GC-C agonist but lacks homology with uroguanylin .
Clinical Efficacy
This compound in CIC
- In phase III trials, this compound (3 mg and 6 mg) achieved durable overall complete spontaneous bowel movement (CSBM) response rates of 21.0% and 19.5%, respectively, vs. 10.2% for placebo (p < 0.001) .
- Weekly spontaneous bowel movement (SBM) frequency increased significantly from baseline (p < 0.001), with improvements sustained over 12 weeks .
This compound vs. Linaclotide
- Diarrhea Incidence : this compound’s diarrhea rate (4–5%) is markedly lower than linaclotide’s (20%) .
Dolcanatide in Preclinical Models
- In dextran sulfate sodium (DSS)-induced colitis, dolcanatide (0.005–5 mg/kg) reduced histopathological damage and disease activity index scores comparably to this compound .
Tables Summarizing Key Comparisons
Table 1: Structural and Mechanistic Comparison
Compound | Structural Features | GC-C Binding Affinity | Key Clinical Use |
---|---|---|---|
Uroguanylin | Natural peptide: NDDCELCVNVACTGCL | High | N/A (Endogenous) |
This compound | Synthetic analog: NDECELCVNVACTGCL | High | CIC, IBS-C |
Dolcanatide | D-stereoisomers at N- and C-termini | High | Preclinical IBD models |
Linaclotide | 14-amino acid peptide (unrelated) | Consistent along GI | CIC, IBS-C |
生物活性
Plecanatide is a synthetic analog of uroguanylin, a naturally occurring peptide that acts as an agonist for guanylate cyclase-C (GC-C). It is primarily used in the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical trials, and associated safety profiles.
This compound exerts its biological effects through the following mechanisms:
- Binding to GC-C : this compound binds to GC-C located on the apical surface of intestinal epithelial cells. This binding leads to an increase in intracellular and extracellular levels of cyclic guanosine monophosphate (cGMP) .
- Activation of CFTR : The elevated cGMP activates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, resulting in increased secretion of chloride and bicarbonate into the intestinal lumen. This process enhances intestinal fluid secretion and accelerates gastrointestinal transit .
Clinical Efficacy
Several clinical trials have evaluated the efficacy of this compound in treating CIC and IBS-C. Below is a summary of key findings from these studies:
Table 1: Summary of Clinical Trials on this compound
Case Studies
- Chronic Idiopathic Constipation : In a phase III trial, this compound demonstrated significant improvements in stool frequency and consistency among patients with CIC. The percentage of durable overall CSBM responders was significantly higher in this compound-treated groups compared to placebo .
- Irritable Bowel Syndrome with Constipation : In two identical phase III trials, this compound significantly improved symptoms related to IBS-C, including abdominal pain and constipation severity, with high tolerability noted among participants .
Safety Profile
The safety profile of this compound has been assessed across multiple studies:
- Adverse Events : The most frequently reported adverse event associated with this compound is diarrhea, occurring in approximately 4% of patients . Other mild to moderate adverse effects were also noted but were infrequent.
- Tolerability : Overall, this compound has been well tolerated among patients in clinical trials, with discontinuation rates due to adverse events being low .
Q & A
Basic Research Questions
Q. What experimental designs are optimal for evaluating Plecanatide’s efficacy in chronic idiopathic constipation (CIC) while controlling for placebo effects?
- Methodological Guidance : Use a randomized, double-blind, placebo-controlled trial (RCT) with a PICOT framework:
- P : Adults diagnosed with CIC (Rome IV criteria).
- I : Oral this compound (3 mg/day).
- C : Placebo.
- O : Primary endpoint = spontaneous bowel movements (SBMs)/week; secondary endpoints = abdominal pain, bloating.
- T : 12-week intervention + 4-week follow-up.
- Ensure blinding integrity via third-party randomization and matched placebo capsules. Validate outcomes using validated scales (e.g., Patient Assessment of Constipation Symptoms [PAC-SYM]) .
Q. How can researchers standardize this compound’s pharmacokinetic (PK) profiling across heterogeneous patient populations?
- Methodological Guidance :
- Conduct population PK studies using nonlinear mixed-effects modeling (NONMEM) to account for covariates (e.g., age, renal/hepatic function).
- Collect plasma samples at steady state (Days 7, 14, 28) and analyze via LC-MS/MS. Stratify data by demographic subgroups to identify outliers or dose adjustments .
Q. What biomarkers are most predictive of this compound’s therapeutic response in irritable bowel syndrome with constipation (IBS-C)?
- Methodological Guidance :
- Perform longitudinal metabolomic profiling (e.g., fecal short-chain fatty acids, bile acids) paired with clinical outcomes.
- Use machine learning (e.g., LASSO regression) to identify biomarker clusters. Validate findings in an independent cohort to mitigate overfitting .
Advanced Research Questions
Q. How can contradictory findings on this compound’s long-term safety (e.g., cardiovascular risks) be reconciled across observational studies?
- Methodological Guidance :
- Conduct a meta-analysis using PRISMA guidelines. Stratify studies by design (RCTs vs. cohort studies), adjusting for confounding via GRADE criteria.
- Apply sensitivity analyses to isolate variables (e.g., comorbidities, concomitant medications). Report heterogeneity (I² statistic) and publication bias (funnel plots) .
Q. What computational models best predict this compound’s interactions with guanylate cyclase-C (GC-C) isoforms in non-responsive subpopulations?
- Methodological Guidance :
- Use molecular dynamics simulations (e.g., GROMACS) to map GC-C binding affinities under varying pH conditions.
- Validate in vitro using patient-derived intestinal organoids. Compare mutant vs. wild-type GC-C isoforms via Western blot and cAMP assays .
Q. How do genetic polymorphisms (e.g., GUCY2C variants) influence this compound’s efficacy thresholds in diverse ethnic cohorts?
- Methodological Guidance :
- Design a genome-wide association study (GWAS) with participants stratified by ancestry (e.g., 1000 Genomes Project clusters).
- Use additive genetic models to test SNP associations (p < 5×10⁻⁸). Replicate findings in functional assays (e.g., luciferase reporter genes) .
Q. Data Analysis & Interpretation
Q. What statistical approaches mitigate type I errors when analyzing this compound’s secondary endpoints (e.g., quality-of-life metrics)?
- Methodological Guidance :
- Apply Bonferroni correction or false discovery rate (FDR) control for multiple comparisons.
- Pre-specify endpoints in the SAP (statistical analysis plan) to avoid post hoc cherry-picking .
Q. How should researchers handle missing data in this compound trials due to high dropout rates?
- Methodological Guidance :
- Use intention-to-treat (ITT) analysis with multiple imputation (MI) or mixed-effects models for repeated measures (MMRM).
- Conduct sensitivity analyses (e.g., worst-case scenario) to assess robustness .
Q. Ethical & Reproducibility Considerations
Q. What ethical safeguards are critical when enrolling vulnerable populations (e.g., elderly patients with polypharmacy) in this compound trials?
- Methodological Guidance :
- Obtain informed consent via simplified visual aids and third-party monitors.
- Exclude patients with severe comorbidities (e.g., CKD Stage 4+) and monitor adverse events (AEs) via DSMB (Data Safety Monitoring Board) .
Q. How can open science practices enhance the reproducibility of this compound preclinical studies?
- Methodological Guidance :
- Share raw data and code via repositories (e.g., Zenodo, GitHub).
- Adopt ARRIVE 2.0 guidelines for animal studies and MIAME standards for omics data .
特性
IUPAC Name |
(2S)-2-[[(1R,4S,7S,10S,13S,16R,19S,22S,25R,32S,38R)-10-(2-amino-2-oxoethyl)-25-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]butanoyl]amino]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-4-methyl-19-(2-methylpropyl)-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-7,13-di(propan-2-yl)-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carbonyl]amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H104N18O26S4/c1-25(2)15-34-55(98)80-41-24-113-110-21-38(58(101)77-37(65(108)109)16-26(3)4)71-44(87)20-69-62(105)50(30(10)84)83-61(104)40(78-51(94)29(9)70-63(106)48(27(5)6)81-57(100)35(18-43(68)86)76-64(107)49(28(7)8)82-60(41)103)23-112-111-22-39(59(102)73-32(53(96)75-34)11-13-45(88)89)79-54(97)33(12-14-46(90)91)72-56(99)36(19-47(92)93)74-52(95)31(66)17-42(67)85/h25-41,48-50,84H,11-24,66H2,1-10H3,(H2,67,85)(H2,68,86)(H,69,105)(H,70,106)(H,71,87)(H,72,99)(H,73,102)(H,74,95)(H,75,96)(H,76,107)(H,77,101)(H,78,94)(H,79,97)(H,80,98)(H,81,100)(H,82,103)(H,83,104)(H,88,89)(H,90,91)(H,92,93)(H,108,109)/t29-,30+,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,48-,49-,50-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPHQWLKCGGCQR-DLJDZFDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC(C)C)C(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC(=O)N)C(C)C)CC(C)C)CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CC(=O)N)C(C)C)CC(C)C)CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H104N18O26S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196933 | |
Record name | Plecanatide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1681.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in water | |
Record name | Plecanatide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8405 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Amorphous, white to off-white powder | |
CAS No. |
467426-54-6 | |
Record name | Plecanatide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0467426546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Plecanatide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13170 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Plecanatide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Plecanatide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8405 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。